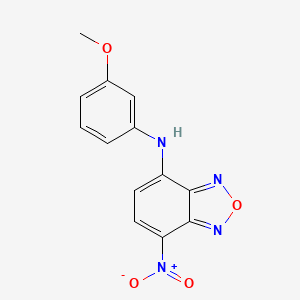
4-benzyl-N-phenyl-1-phthalazinamine
Übersicht
Beschreibung
4-benzyl-N-phenyl-1-phthalazinamine, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer properties and has been investigated for its ability to inhibit the growth of various types of cancer cells.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-phenyl-1-phthalazinamine has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. In addition, 4-benzyl-N-phenyl-1-phthalazinamine has been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-benzyl-N-phenyl-1-phthalazinamine involves the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a key role in cell survival and proliferation. 4-benzyl-N-phenyl-1-phthalazinamine binds to Akt and prevents its activation, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-benzyl-N-phenyl-1-phthalazinamine has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell growth. 4-benzyl-N-phenyl-1-phthalazinamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. In addition, 4-benzyl-N-phenyl-1-phthalazinamine has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-benzyl-N-phenyl-1-phthalazinamine in lab experiments is its well-established synthesis method. This compound is also readily available from commercial sources, making it easy to obtain for research purposes. However, one limitation of using 4-benzyl-N-phenyl-1-phthalazinamine is its potential toxicity. This compound has been shown to have cytotoxic effects on some normal cells, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-N-phenyl-1-phthalazinamine. One area of research is the development of more potent and selective inhibitors of the Akt signaling pathway. Another area of research is the investigation of 4-benzyl-N-phenyl-1-phthalazinamine's potential use in combination with other cancer treatments, such as immunotherapy. In addition, the potential use of 4-benzyl-N-phenyl-1-phthalazinamine in the treatment of neurodegenerative disorders warrants further investigation.
Conclusion:
4-benzyl-N-phenyl-1-phthalazinamine, or 4-benzyl-N-phenyl-1-phthalazinamine, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer properties and has been investigated for its ability to inhibit the growth of various types of cancer cells. 4-benzyl-N-phenyl-1-phthalazinamine's mechanism of action involves the inhibition of the Akt signaling pathway, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells. While there are some limitations to using 4-benzyl-N-phenyl-1-phthalazinamine in lab experiments, there are several future directions for its study, including the development of more potent and selective inhibitors and the investigation of its potential use in combination with other cancer treatments and in the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-benzyl-N-phenylphthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(24-23-20)22-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJINLRUQYIBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-phenylphthalazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B3832739.png)

![2-{[6-(4-morpholinyl)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B3832748.png)
![4,4'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(methylimino)]diphenol](/img/structure/B3832750.png)
![[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B3832757.png)
![2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol](/img/structure/B3832759.png)
![N-(3-methoxyphenyl)-3-{1-[(phenylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B3832761.png)
![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832765.png)

![N-[1-[(diethylamino)carbonyl]-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B3832772.png)
